molecular formula C7H10BrClN2O B2584686 (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride CAS No. 197590-44-6

(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B2584686
CAS No.: 197590-44-6
M. Wt: 253.52
InChI Key: ZTUISVWMGLLTOT-UHFFFAOYSA-N
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Description

(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9BrN2O·HCl and a molecular weight of 253.53 g/mol . It is a hydrazine derivative, characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position on the phenyl ring. This compound is typically found in a powdered form and is used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylhydrazine hydrochloride: Similar in structure but lacks the methoxy group.

    4-Methoxyphenylhydrazine hydrochloride: Similar but lacks the bromine atom.

    Phenylhydrazine hydrochloride: Lacks both the bromine and methoxy groups.

Uniqueness

(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both the bromine and methoxy substituents on the phenyl ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(2-bromo-4-methoxyphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUISVWMGLLTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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